molecular formula C8H14N2O B12875994 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B12875994
M. Wt: 154.21 g/mol
InChI Key: LWFMOLSPXWXQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an isopropyl group and a methoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce hydropyrazoles.

Scientific Research Applications

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-3-methyl-1H-pyrazole: Similar in structure but lacks the methoxymethyl group.

    3-(Methoxymethyl)-1H-pyrazole: Similar but lacks the isopropyl group.

    1H-Pyrazole: The parent compound without any substituents.

Uniqueness

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of both isopropyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(methoxymethyl)-3-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11-3)9-10-8/h4,6H,5H2,1-3H3,(H,9,10)

InChI Key

LWFMOLSPXWXQGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=C1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.